molecular formula C18H21N7O B2695346 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine CAS No. 2320642-64-4

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Cat. No.: B2695346
CAS No.: 2320642-64-4
M. Wt: 351.414
InChI Key: QMDDLYQQDBRDDF-UHFFFAOYSA-N
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Description

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropylpyrimidine moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Coupling with the purine core: The final step involves coupling the intermediate with a purine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized purine derivatives.

Scientific Research Applications

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in DNA replication, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
  • 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine stands out due to its unique combination of structural features, which confer specific biological activities. Its purine core is particularly significant, as it is a common motif in many biologically active molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-13(1)14-7-15(20-9-19-14)26-8-12-3-5-25(6-4-12)18-16-17(22-10-21-16)23-11-24-18/h7,9-13H,1-6,8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDDLYQQDBRDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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